molecular formula C7H2F4N4O B015238 4-Azido-2,3,5,6-tetrafluorobenzamide CAS No. 122616-98-2

4-Azido-2,3,5,6-tetrafluorobenzamide

Cat. No.: B015238
CAS No.: 122616-98-2
M. Wt: 234.11 g/mol
InChI Key: CRAAAVAALQAHLQ-UHFFFAOYSA-N
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Description

4-Azido-2,3,5,6-tetrafluorobenzamide, also known as this compound, is a useful research compound. Its molecular formula is C7H2F4N4O and its molecular weight is 234.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Covalent Immobilization of Antibacterial Furanones

N-(3-trimethoxysilylpropyl)-4-azido-2,3,5,6-tetrafluorobenzamide (PFPA-silane) is used as a photoactive cross-linker for immobilizing antibacterial furanone molecules on silicon oxide surfaces. This technique is particularly valuable for substrates and molecules lacking reactive functional groups. The process involves creating a monolayer with azido groups, which are then treated with a furanone solution and UV light, leading to covalent immobilization of furanone molecules. This method is significant in designing antibacterial coatings for healthcare applications (Al‐Bataineh et al., 2009).

Azide–para-Fluoro Substitution on Polymers

4-Azido-2,3,5,6-tetrafluorobenzyl-functional polymers serve as versatile precursors for various modifications, demonstrating high efficiencies in postpolymerization modifications. These polymers are crucial for creating materials with specific properties and have broad applications in materials science (Noy et al., 2019).

Photolysis Studies and Nitrene Formation

The study of 4-azido-2,3,5,6-tetrafluorobenzamides through laser flash photolysis revealed insights into the lifetimes of singlet nitrenes derived from these compounds. Understanding the behavior of these nitrenes is vital for applications in photochemistry and molecular spectroscopy (Marcinek et al., 1994).

Synthesis and Chemical Reactions

4-Azido-2,3,5,6-tetrafluorobenzamides are synthesized and undergo various chemical reactions, contributing to the development of new compounds and materials with specific characteristics and applications, especially in synthetic chemistry (Banks & Sparkes, 1972).

Fluorinated Aryl Azides in Photolysis

Fluorinated aryl azides like 4-azido-2,3,5,6-tetrafluorobenzamides play a critical role in photolysis studies. Understanding their behavior is essential in developing photoaffinity labeling techniques and in the study of molecular interactions (Schnapp & Platz, 1993).

Photoaffinity Labeling in Synthesis

4-Azido-2,3,5,6-tetrafluorobenzamides are used in photoaffinity labeling, particularly in the synthesis of dCTP derivatives. This application is significant in molecular biology, especially in DNA research and biotechnology (Cismaş & Gimisis, 2008).

Quantitative Analysis Techniques

These compounds are also used in developing analytical techniques, such as TLC-UV spectrophotometry, for quantitative determination in mixtures. This application is crucial in analytical chemistry and quality control processes (Huang Yan, 2001).

Development of Novel Compounds with Anticancer Activity

The synthesis of 4-tetrazolyl-substituted derivatives using 4-azido-2,3,5,6-tetrafluorobenzamides has been reported, demonstrating potential in creating novel compounds with anticancer activity. This application is particularly relevant in medicinal chemistry and pharmaceutical research (Xiong et al., 2022).

Future Directions

4-Azido-2,3,5,6-tetrafluorobenzamide can be used as a versatile photoaffinity labeling agent to probe biological receptors . This suggests potential applications in the field of biochemistry and molecular biology.

Properties

IUPAC Name

4-azido-2,3,5,6-tetrafluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F4N4O/c8-2-1(7(12)16)3(9)5(11)6(4(2)10)14-15-13/h(H2,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAAAVAALQAHLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404318
Record name 4-azido-2,3,5,6-tetrafluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122616-98-2
Record name 4-azido-2,3,5,6-tetrafluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4-Azido-2,3,5,6-tetrafluorobenzamide useful in surface modification?

A1: this compound contains two distinct reactive groups that make it ideal for surface modifications, particularly in grafting applications. [] It features an azide group capable of undergoing photochemical reactions, and a trimethoxysilylpropyl group that can react with hydroxyl groups. This dual functionality allows it to act as a bridge, linking materials with different properties. For instance, it can attach to hydroxyl groups on a silicon oxide surface through the trimethoxysilylpropyl group. The azide group can then be activated with UV light to covalently bind to target molecules like antibacterial furanones. [] This approach allows for controlled surface functionalization with diverse applications in material science.

Q2: How can the surface density of molecules immobilized using this compound be controlled?

A2: Research suggests that the concentration of this compound used during surface functionalization directly influences the density of immobilized molecules. [] Higher concentrations lead to a denser monolayer of the compound on the surface, resulting in a higher density of available azide groups for subsequent molecule attachment. This control over surface density is crucial for tailoring material properties and achieving desired functionalities.

Q3: Beyond surface modification, what other applications does this compound have in scientific research?

A3: this compound is valuable for studying the properties of singlet nitrenes, reactive intermediates in organic chemistry. [] Upon UV irradiation, the compound decomposes to generate a singlet nitrene. This reactive species can be trapped with pyridine to form a stable ylide, allowing researchers to investigate the kinetics and mechanisms of singlet nitrene reactions. This information is critical for understanding photochemical processes and developing novel reactions involving these reactive intermediates.

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